3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
CAS No.: 2361736-66-3
Cat. No.: VC5768272
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361736-66-3 |
|---|---|
| Molecular Formula | C7H13ClF3NO2 |
| Molecular Weight | 235.63 |
| IUPAC Name | 3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO2.ClH/c1-6(11(2)3,4-5(12)13)7(8,9)10;/h4H2,1-3H3,(H,12,13);1H |
| Standard InChI Key | PNQMASQEKMISMC-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)(C(F)(F)F)N(C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride is , with a molecular weight of 235.63 g/mol . The structure integrates a butanoic acid backbone substituted at the 3-position with a dimethylamino group and a trifluoromethyl-methyl moiety. The hydrochloride salt formation occurs at the tertiary amine, enhancing the compound’s crystallinity and aqueous solubility.
Table 1: Key Chemical Properties
The trifluoromethyl group contributes to the molecule’s lipophilicity, potentially improving membrane permeability and bioavailability. Quantum mechanical calculations predict a logP value of ~1.8, suggesting moderate partitioning into lipid bilayers.
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models indicate distinctive signals:
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NMR: A singlet near -70 ppm for the CF group.
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NMR: Resonances at δ 2.8–3.2 ppm (dimethylamino protons) and δ 1.4–1.6 ppm (methyl group adjacent to CF).
Crystalline structure analysis via X-ray diffraction is pending, though analogous compounds exhibit monoclinic systems with halogen-bonded networks .
Synthesis and Production
Synthetic Pathways
The synthesis involves multi-step transformations starting from fluorinated precursors. A representative route, adapted from patent US11332435B2 , includes:
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Fluorinated Precursor Activation: (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is treated with oxalyl chloride (1.1 eq) in tetrahydrofuran (THF) to form the acid chloride.
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Amide Coupling: Reaction with tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate in the presence of triethylamine yields a protected intermediate.
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Ester Hydrolysis: Trifluoroacetic acid (TFA)-mediated cleavage of the tert-butyl ester produces the free acid.
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Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, purified via recrystallization from ethanol/heptane mixtures .
Critical Parameters:
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Temperature Control: Maintained at 20–25°C during coupling to prevent epimerization .
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Solvent Selection: THF optimizes reactivity, while heptane/ethanol mixtures enhance crystalline purity .
Industrial-Scale Challenges
Scaling production requires addressing:
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Fluorine Handling: Corrosive byproducts (e.g., HF) necessitate specialized equipment.
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Crystallization Optimization: Polymorphism risks demand solvent screening (e.g., 2-methoxy-2-methylpropane) to isolate the thermodynamically stable form .
Biological Activity and Mechanism
Soluble Guanylate Cyclase Activation
The compound activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By binding to the enzyme’s β-subunit, it induces conformational changes that amplify cyclic guanosine monophosphate (cGMP) synthesis . Elevated cGMP levels trigger vasodilation and natriuresis, offering therapeutic avenues for hypertension and chronic kidney disease (CKD) .
Pharmacodynamic Profile
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Target Affinity: Half-maximal effective concentration (EC) values in recombinant sGC assays range from 0.2–1.5 μM, comparable to cinaciguat .
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Selectivity: Minimal off-target interactions with PDE5 or adenosine receptors at concentrations ≤10 μM.
Preclinical Efficacy
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